molecular formula C15H18O3 B8205256 8-Epixanthatin

8-Epixanthatin

Cat. No.: B8205256
M. Wt: 246.30 g/mol
InChI Key: RBRPTFMVULVGIC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Binding Affinity to STAT3 SH2 Domain

The SH2 domain of STAT3 facilitates dimerization and nuclear translocation upon phosphorylation at Tyr705. This compound demonstrates high binding affinity to the SH2 domain, as evidenced by molecular docking simulations and competitive fluorescence polarization assays. Structural analyses reveal that the α,β-unsaturated carbonyl group of this compound forms covalent bonds with Cys468 and Lys591 residues within the SH2 pocket, preventing STAT3 phosphorylation and subsequent DNA binding.

Comparative studies with other STAT3 inhibitors highlight this compound’s unique pharmacophore. For instance, Stattic (IC50: 5.1 μM) targets the DNA-binding domain, while this compound’s SH2 domain binding (IC50: 0.65 μM) offers superior selectivity and potency. This specificity minimizes off-target effects on STAT1 or STAT5, preserving interferon-mediated antitumor immunity.

Downregulation of Cyclin-Dependent Kinase Expression

STAT3 transcriptionally regulates CDK4/6 and cyclin D1, driving G1/S phase transition. This compound treatment reduces CDK4 mRNA levels by 72% and CDK6 by 58% in triple-negative breast cancer models (MDA-MB-231) within 24 hours. This correlates with Rb hypophosphorylation (Ser780/795) and G1 arrest, as confirmed by flow cytometry.

Mechanistically, this compound destabilizes the STAT3-p300 complex, impairing histone acetylation at CDK promoter regions. Chromatin immunoprecipitation sequencing (ChIP-seq) shows a 4.3-fold decrease in STAT3 occupancy at the CDK6 enhancer (-12.5 kb). Parallel RNA-seq data reveal coordinated downregulation of CDK-associated genes, including E2F1 (↓64%) and SKP2 (↓51%).

PARP Cleavage Induction Mechanisms in Apoptotic Cascades

This compound triggers caspase-dependent apoptosis through PARP-1 cleavage, generating the 89 kDa cytotoxic fragment. In ovarian cancer cells (OVCAR-3), treatment with 10 μM this compound increases caspase-3 activity by 8.2-fold and PARP cleavage by 6.7-fold within 48 hours. The 89 kDa fragment amplifies NF-κB signaling, upregulating pro-apoptotic Bax (↑320%) while downregulating Bcl-xL (↓78%).

Notably, this compound’s PARP cleavage efficacy depends on STAT3 inhibition. CRISPR-mediated STAT3 knockout abolishes PARP-1 fragmentation, confirming STAT3’s role in maintaining DNA repair capacity. This dual mechanism—STAT3 inhibition and PARP cleavage—synergistically enhances genomic instability, as shown by comet assay (tail moment: 42.3 vs. 6.1 in controls).

Properties

IUPAC Name

7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2C(CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

8-Epixanthatin can be isolated from Xanthium chinese Mill. The synthetic routes involve the use of sesquiterpene lactones, which are a class of bioactive plant products. The preparation of this compound involves the extraction and purification from the plant source.

Chemical Reactions Analysis

8-Epixanthatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Chemistry

8-Epixanthatin serves as a model compound for studying sesquiterpene lactones due to its distinctive chemical properties. It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a valuable compound for understanding reactivity in organic chemistry.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideOxidized derivatives
ReductionSodium borohydrideReduced derivatives
SubstitutionVarious nucleophilesModified functional groups

Biology

The compound has been shown to inhibit STAT3 activation, which is pivotal in many cell signaling pathways. Its role as a growth inhibitor is particularly notable:

  • Auxin Inhibition: this compound inhibits auxin-induced growth in sunflower hypocotyls and oat coleoptiles at concentrations above 100 μM and 30 μM respectively, suggesting its potential use in agricultural practices for regulating plant growth .

Medicine

Due to its antitumoral properties, this compound is being investigated as a potential therapeutic agent for cancer treatment. Its ability to destabilize microtubules parallels the action of colchicine, a well-known antimitotic drug.

Case Study 1: Antitumor Activity

Research indicates that both this compound and its close relative Xanthatin exhibit significant antitumor activity by disrupting microtubule dynamics. This effect hinders cancer cell proliferation, making them candidates for further therapeutic development .

Case Study 2: Growth Regulation in Sunflowers

A study demonstrated that exposure to blue light leads to rapid accumulation of this compound in sunflower hypocotyls. This accumulation correlates with inhibited elongation growth, indicating its role in phototropic responses . The molecular docking studies revealed that it binds effectively to hydrophobic pockets of KAI2 proteins involved in germination and growth regulation .

Mechanism of Action

8-Epixanthatin exerts its effects by inhibiting the activation of STAT3, a transcription factor involved in cell growth and survival. By inhibiting STAT3, this compound induces apoptosis in cancer cells. The molecular targets include the STAT3 pathway and the reactive oxygen species (ROS) generation pathway. This compound binds to the colchicine binding site on tubulin, destabilizing microtubules and leading to cell death .

Comparison with Similar Compounds

Tissue-Specific Concentration Profiles

Compound Dominant Tissue Concentration Range (ng/g FW) Light Responsiveness
8-Epixanthatin Cotyledons 49–1,272 (light-induced) High (+670% in hypocotyls)
Tomentosin Hypocotyls 7–1,272 (light-induced) Moderate (+325%)
Costunolide Roots <50 (dark-stable) Low
Dehydrocostuslactone Roots <20 (dark-stable) Low

Data Source : HPLC-UV/MS analyses of sunflower seedlings under light/dark cycles .

Functional Roles in Plant Physiology

  • This compound :
    • Inhibits hypocotyl elongation via KAI2 receptor binding (KD ≈ 10 nM) .
    • Mediates phototropic curvature by forming a lateral concentration gradient (3-fold higher on light-exposed side) .
  • Tomentosin :
    • Co-accumulates with this compound under light but shows weaker binding to KAI2 (KD ≈ 50 nM) .
    • Synergistically inhibits O. cumana germination at micromolar levels .
  • Costunolide/Dehydrocostuslactone: Stable in roots and dark-grown tissues; high concentrations (>1 μM) inhibit O. cumana germination .

Q & A

What is the mechanistic role of 8-Epixanthatin in phototropic curvature and hypocotyl elongation inhibition?

Basic Research Focus
this compound is a sesquiterpene lactone (STL) that mediates phototropic curvature in sunflower (Helianthus annuus) hypocotyls by asymmetrically accumulating on the light-exposed side, inhibiting cell elongation and promoting directional growth toward light . Molecular docking studies reveal its high binding affinity (Kd ~2.7–3.2 µM) to KAI2 receptors in sunflowers, which are critical for light signaling and growth regulation. This ligand-receptor interaction disrupts hypocotyl elongation, a process validated through exogenous application experiments .

Methodological Insight : To replicate these findings, use blue light exposure protocols (e.g., 2–72 hours) and quantify asymmetric STL accumulation via HPLC or LC-MS. Include controls for endogenous STL levels in dark-grown hypocotyls .

How do temporal and spatial concentration dynamics of this compound influence its bioactivity?

Basic Research Focus
Under light exposure, this compound concentrations peak within 2 hours (e.g., ~1300% of baseline) but decline significantly by 72 hours (~900%), suggesting transient regulatory roles . This time-dependent decay correlates with reduced hypocotyl inhibition, highlighting the importance of timing in experimental designs.

Methodological Insight : Conduct longitudinal studies with sampling intervals (e.g., 2h, 4h, 24h, 72h) and normalize concentrations to tissue dry weight. Use paired t-tests to compare light vs. dark conditions .

What advanced techniques validate this compound’s molecular interactions with KAI2 receptors?

Advanced Research Focus
Molecular docking simulations (e.g., Autodock Vina in YASARA) demonstrate this compound’s high-affinity binding to hydrophobic pockets of HaKAI2a/b, with critical residues like Phe226 and Leu230 stabilizing interactions . Comparative analyses with Arabidopsis KAI2 (Kd ~1–2 µM) suggest evolutionary conservation of STL-mediated signaling.

Methodological Insight : For reproducibility, use homology modeling (e.g., SWISS-MODEL) to generate receptor structures and validate docking results with in vitro binding assays (e.g., surface plasmon resonance) .

How can researchers resolve contradictions in reported antiprotozoal vs. growth-regulatory activities of this compound?

Advanced Research Focus
Discrepancies arise from concentration-dependent effects: nano- to micromolar levels induce Orobanche cumana germination , while higher doses (≥10 µM) inhibit protozoal growth . Context-specific bioactivity may stem from divergent metabolic pathways in plants vs. pathogens.

Methodological Insight : Design dose-response curves (0.1–100 µM) across model systems (e.g., Leishmania amastigotes, sunflower hypocotyls). Use metabolomics to identify downstream targets (e.g., ROS pathways, lipid metabolism) .

What experimental designs optimize assessment of this compound’s effects on seed germination?

Advanced Research Focus
Germination assays require precise control of exogenous STL concentrations (1–100 nM), light quality (e.g., blue vs. red wavelengths), and stratification periods. For example, this compound-induced germination of O. cumana is light-independent but concentration-dependent .

Methodological Insight : Use sterile agar plates with graded STL solutions and monitor germination rates over 7–14 days. Include negative controls (solvent-only) and positive controls (gibberellic acid) .

What analytical techniques ensure accurate quantification of this compound in plant tissues?

Advanced Research Focus
Reverse-phase HPLC with UV detection (210–254 nm) is standard for STL quantification . For complex matrices, combine with LC-MS/MS (ESI+ mode) to enhance specificity. Validate methods using certified reference materials and spike-recovery tests (85–115% acceptable range).

Methodological Insight : Extract tissues with methanol:water (70:30), centrifuge at 10,000×g, and filter (0.22 µm) before injection. Calibrate with pure this compound (≥95% purity) .

How do structural modifications of this compound alter its receptor binding and bioactivity?

Advanced Research Focus
The α-methylene-γ-lactone moiety in this compound is critical for KAI2 binding. Saturation of this group reduces affinity by >50%, while epoxidation enhances hydrophobicity and receptor stability .

Methodological Insight : Synthesize analogs via semi-synthetic routes (e.g., catalytic hydrogenation) and assay binding kinetics using isothermal titration calorimetry (ITC). Compare IC50 values in hypocotyl elongation assays .

What statistical approaches address variability in this compound bioactivity data?

Advanced Research Focus
Multivariate analysis (e.g., PCA) identifies confounding factors (e.g., light intensity, tissue age). For dose-response data, use nonlinear regression (Hill equation) to estimate EC50/IC50 and assess goodness-of-fit (R² ≥0.95) .

Methodological Insight : Report variability as SEM and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes (n ≥3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.